molecular formula C8H6Cl2O4S B1364152 Methyl 4-chloro-2-(chlorosulfonyl)benzoate CAS No. 85392-01-4

Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Cat. No.: B1364152
CAS No.: 85392-01-4
M. Wt: 269.1 g/mol
InChI Key: AKVPERSFJZUJKD-UHFFFAOYSA-N
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Preparation Methods

Methyl 4-chloro-2-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate, followed by a chlorination reaction . The specific steps are as follows:

Chemical Reactions Analysis

Properties

IUPAC Name

methyl 4-chloro-2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVPERSFJZUJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234586
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85392-01-4
Record name Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85392-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-(chlorosulfonyl)benzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-2-(chlorosulphonyl)benzoate
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Record name METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 4-chloro-2-(chlorosulfonyl)benzoate in the synthesis of Tianeptine?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Tianeptine. [, ] The research outlines a six-step synthetic route where this compound reacts with N-methyl aniline, ultimately leading to the formation of 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine. This intermediate is then further modified to yield Tianeptine.

Q2: What analytical techniques were used to confirm the structure of the compound produced in the reaction with this compound?

A2: The research employed Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (1H NMR) to confirm the structure of the intermediate compound, 11-Amino-3-chloro-6,11-dihydro-5,5-dioxo-6-methyl-dibenzo[c,f][1,2]thiazepine, produced through the reaction involving this compound. [, ] These spectroscopic techniques provide complementary information about the functional groups, molecular weight, and proton environment within the molecule, allowing researchers to confirm its identity.

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